Dodemorph acetate
Description
Contextualization of Dodemorph (B108676) Acetate (B1210297) within Agricultural Fungicides
Within the classification of agricultural fungicides, dodemorph acetate is categorized under FRAC (Fungicide Resistance Action Committee) Group 5, which encompasses amine fungicides publications.gc.ca. Its primary application has historically been for the control of powdery mildew, especially on greenhouse and field-grown roses nih.govapsnet.orgpublications.gc.ca. The compound's acetate derivative, along with its benzoate (B1203000) derivative, is noted for enhancing solubility and stability, thereby broadening its utility in various agricultural contexts .
Academic studies often compare this compound to other sterol biosynthesis inhibitors, such as spiroxamine, which also belongs to FRAC Group 5 but primarily targets Δ14-reductase, and azoles, which inhibit CYP51 (lanosterol demethylase) . The sustained academic interest in this compound underscores its importance as an effective agent in managing powdery mildew, with its efficacy being well-documented across numerous studies scielo.org.mx.
Historical Perspective of this compound Research and Development
This compound was introduced into agricultural practice around 1967 or 1968, establishing its place among the morpholine (B109124) fungicides that emerged in the mid-1960s herts.ac.ukherts.ac.ukapsnet.org. Early research efforts were dedicated to understanding its systemic properties and its mechanism of action, particularly its role in inhibiting ergosterol (B1671047) and protein syntheses, which affects fungal membrane permeability scielo.org.mx.
Over time, academic inquiry expanded to address practical challenges, such as the potential for resistance development in target pathogens. This led to studies investigating strategies for integrated pest management, including the selection and development of fungicide-tolerant biological control agents. For instance, a strain of Sporothrix flocculosa resistant to this compound was developed, demonstrating its potential for combined use with chemical control methods to suppress powdery mildew researchgate.netgoogle.com. Furthermore, research has explored the environmental fate of this compound, including its stability and distribution during processes like anaerobic digestion of biological waste nih.govresearchgate.net.
Scope and Significance of Academic Inquiry on this compound
Academic inquiry into this compound encompasses a broad spectrum of research areas, highlighting its significance in plant pathology and agricultural chemistry.
Mode of Action Studies : Detailed investigations continue to elucidate the precise mechanisms by which this compound inhibits sterol biosynthesis, specifically its interaction with Δ8 → Δ7 isomerase and Δ14 reductase enzymes herts.ac.ukherts.ac.uk. Understanding these molecular targets is crucial for developing new fungicides and managing resistance.
Efficacy and Comparative Studies : Numerous studies have evaluated the fungicidal efficacy of this compound, particularly against powdery mildew on roses herts.ac.ukapsnet.orgscielo.org.mxresearchgate.net. Research findings often demonstrate its strong performance compared to control groups and its statistical equivalence to other established fungicides or alternative treatments. For example, in trials on rosebush powdery mildew (Podosphaera pannosa), this compound significantly reduced disease incidence and severity. In some studies, its efficacy was statistically comparable to treatments involving silicon and potassium phosphite (B83602) scielo.org.mx.
Table 1: Efficacy of this compound Against Powdery Mildew in Rosebush (AUDPC of Incidence) scielo.org.mx
| Treatment | Trial 1 AUDPC (Incidence) | Trial 2 AUDPC (Incidence) |
| This compound | 70.0 | 1400.0 |
| Chitosan | Low | Low |
| Silicon | Low | Low |
| Potassium Phosphite | Low | Low |
| Control | Significantly Higher | Significantly Higher |
Note: "Low" indicates significantly lower than control, with specific numerical values not provided in the source for these treatments, but this compound showed the best reduction.
Table 2: Severity Reduction of Powdery Mildew in Rosebush Compared to Control scielo.org.mx
| Treatment | Trial 1 Reduction (%) | Trial 2 Reduction (%) |
| Silicon | 93.5 | 73.9 |
| Potassium Phosphite | 83.7 | 77.2 |
| Chitosan | 60.3 | 63.1 |
| This compound | Least Severity | Least Severity |
Note: this compound was statistically equal to silicon and potassium phosphite in achieving the least severity.
Resistance Management and Integrated Control : Academic research is vital in addressing the challenge of fungicide resistance. Studies have investigated the selection of Sporothrix flocculosa strains with resistance to this compound, allowing for its potential integration into biological control programs researchgate.netgoogle.com. This highlights the ongoing effort to develop sustainable disease management strategies that combine chemical and biological approaches.
Environmental Fate and Biodegradation : The environmental behavior of this compound is another significant area of academic inquiry. Studies have shown that it is moderately persistent in soil and non-mobile, suggesting a low potential for leaching into groundwater based on its physicochemical properties herts.ac.uk. Research on its fate during anaerobic digestion indicates its stability in such environments, with pH influencing its partitioning between solid and water phases nih.govresearchgate.net. Furthermore, academic studies have identified bacterial strains capable of degrading this compound, contributing to the understanding of its environmental breakdown. For instance, Acinetobacter sp. strain B2 demonstrated a high degradation rate of 98% for this compound, and a bacterial consortium also showed a 98% degradation rate for "Meltatox" (a trade name for this compound) academicjournals.org.
Table 3: Degradation Rates of this compound by Bacterial Strains academicjournals.org
| Bacterial Strain / Consortium | Degradation Rate (%) |
| Acinetobacter sp. strain B2 | 98 |
| Arthrobacter sp. strain B3 | 94 |
| Bacterial Consortium | 98 |
Isomerism and Structure-Activity Relationships : The existence of cis- and trans-isomers of this compound and their differential biological activities remains a subject of academic interest, contributing to a deeper understanding of structure-activity relationships in fungicides herts.ac.uk.
The collective body of academic research on this compound provides a comprehensive understanding of its fungicidal properties, its role in agricultural disease management, and its environmental interactions, contributing significantly to the field of plant protection.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;4-cyclododecyl-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO.C2H4O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;1-2(3)4/h16-18H,3-15H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLLELGHSWIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCCCCCCCCCC2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1593-77-7 (Parent) | |
| Record name | Dodemorph acetate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4034283 | |
| Record name | Dodemorph acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31717-87-0 | |
| Record name | Dodemorph acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31717-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodemorph acetate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodemorph acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodemorph acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Structural Elucidation in Research Contexts
Advanced Synthetic Methodologies for Dodemorph (B108676) and its Derivatives
The synthesis of morpholine (B109124) derivatives, including dodemorph, often involves sophisticated chemical methodologies focused on achieving specific structural outcomes.
Alkylation Reactions in Morpholine Derivative Synthesis
Morpholine compounds are frequently synthesized through alkylation reactions, a fundamental process in organic chemistry involving the transfer of an alkyl group. For instance, the preparation of N-substituted morpholines can involve reacting acyclic aliphatic amines with dichlorinated lower alkyl ethers in the presence of an acid acceptor. agropages.com Other approaches to morpholine synthesis include multicomponent reactions, which can provide access to highly substituted morpholines, and the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663), leading to monoalkylation products in good yields and high purity. nih.govresearchgate.net Dodemorph itself, chemically known as 4-cyclododecyl-2,6-dimethylmorpholine, is a synthetic morpholine derivative where a cyclododecyl group is attached to the nitrogen atom of 2,6-dimethylmorpholine, implying an N-alkylation pathway in its formation. herts.ac.uknih.gov
Optimization of Synthetic Routes for Yield and Purity
Optimizing synthetic routes is crucial for maximizing the yield and purity of chemical compounds, especially for industrial production. Strategies often involve systematic approaches such as Design of Experiments (DoE), which statistically models the output of a reaction based on experimental inputs. acs.org Key parameters for optimization include reaction temperature, reaction time, solvent selection, and the stoichiometric ratios of reagents. researchgate.netacs.org For example, controlling reaction temperature can play a significant role in maintaining selectivity and achieving high purity. researchgate.net Purification techniques, such as recrystallization or column chromatography, are integral to isolating the desired product with high purity. In some synthetic processes, the presence of water can enhance reaction rates and yields by facilitating the dissolution and separation of formed salts and excess reagents. agropages.com These optimization efforts are vital for delivering commercially relevant quantities of products while ensuring quality and cost-effectiveness. acs.org
Stereochemical Considerations and Isomerism of Dodemorph Acetate (B1210297)
The stereochemistry of dodemorph acetate is a critical aspect influencing its physical and biological properties.
Analysis of Cis- and Trans-Isomer Ratios
Dodemorph, and consequently this compound, possesses two chiral centers, leading to the existence of cis- and trans-isomers. herts.ac.ukherts.ac.uk These isomers are present as a mixture, with dodemorph typically containing approximately 60% cis-isomer and 40% trans-isomer by mass. agropages.compublications.gc.ca Structurally, the cis-isomer of dodemorph is a colorless solid, while the trans-isomer exists as a colorless oil. agropages.compublications.gc.ca From a stereochemical perspective, the cis-(diequatorial)-diastereomer is considered a meso-form, possessing internal symmetry that results in only one enantiomer (RS). In contrast, the trans-(axial-equatorial)-form lacks this internal symmetry and thus exists as two distinct enantiomers (SS and RR). scirp.org
Table 1: Typical Isomer Composition of Dodemorph
| Isomer Type | Approximate Composition (% m/m) | Physical State | Enantiomeric Forms |
| Cis-isomer | 60 agropages.compublications.gc.ca | Colorless solid agropages.compublications.gc.ca | RS (meso-form) scirp.org |
| Trans-isomer | 40 agropages.compublications.gc.ca | Colorless oil agropages.compublications.gc.ca | SS, RR scirp.org |
Influence of Diastereomers on Biological Activity
The biodegradation of dodemorph's diastereomers by plant-associated bacteria occurs at different rates, which can alter their ratio in the medium and consequently influence the antifungal performance of dodemorph-based preparations against filamentous fungi. scirp.org For instance, the meso-(RS)-diastereomer (cis-form) was observed to degrade more intensively than the trans-(SS and RR)-forms in certain bacterial strains like Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens. scirp.org This stereoselective degradation is considered a form of bioactivation, as the altered ratio of diastereomers can lead to an increase in fungicidal activity. scirp.org For example, a shift in the cis/trans ratio from 3:2 to a dominance of the trans-form has been observed to increase fungicidal activity against Botrytis cinerea. scirp.org
Table 2: Growth Inhibitory Effect of Dodemorph Diastereomer Mixtures on Botrytis cinerea
| Cis/Trans Mixture Ratio | Growth Inhibitory Effect (%) |
| 9:1 | 47.1 ± 2.4 scirp.org |
| 3:7 | 45.6 ± 3.2 scirp.org |
These findings highlight the importance of stereochemical considerations in the development and application of this compound and its derivatives.
Mechanistic Investigations of Dodemorph Acetate Action in Fungi
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway
The primary fungicidal mechanism of dodemorph (B108676) acetate (B1210297) involves the inhibition of the ergosterol biosynthesis pathway in fungi uni.luuni.luscispace.com. Ergosterol is crucial for maintaining the integrity and fluidity of fungal cell membranes uni.lu. By impeding its synthesis, dodemorph acetate compromises the structural and functional integrity of the fungal cell.
This compound specifically targets the sterol Δ8 → Δ7 isomerase enzyme within the ergosterol biosynthesis pathway. This enzyme is essential for converting ignosterol (B1194617) (ergosta-8,14-dienol) to ergosterol precursors. Inhibition of this enzyme leads to the accumulation of abnormal sterol intermediates.
In addition to Δ8 → Δ7 isomerase, this compound also impacts the sterol Δ14 reductase enzyme function. Both Δ8 → Δ7 isomerase and Δ14 reductase are crucial for the conversion of lanosterol (B1674476) to ergosterol. By inhibiting these enzymes, this compound disrupts the normal flow of sterol synthesis, leading to the accumulation of aberrant sterols.
Cellular and Molecular Consequences of Sterol Depletion
The inhibition of ergosterol biosynthesis by this compound results in profound cellular and molecular consequences for fungal pathogens.
Ergosterol depletion directly compromises the integrity of the fungal cell membrane uni.lu. A suboptimal sterol composition leads to increased membrane permeability, causing severe leakage of cellular components. This disruption of the plasma membrane structure and function ultimately leads to fungal cell death. Studies have shown that this compound affects the integrity of hyphae, leading to the collapse of conidiophores and conidia.
The inhibition of key enzymes in the ergosterol pathway by this compound leads to the accumulation of abnormal sterol intermediates. While the search results did not explicitly link this compound to the accumulation of ignosterol or lichesterol (B1675288) by name, morpholine (B109124) fungicides generally cause the accumulation of sterols not normally present or present only in small amounts. Ignosterol is known as ergosta-8,14-dienol. Lichesterol is a sterol produced by certain fungi and lichens. The accumulation of these toxic precursors contributes to the fungicidal effect.
Comparative Analysis with Other Morpholine Fungicides' Mechanisms
This compound belongs to the morpholine class of fungicides, which share a common mode of action involving the inhibition of ergosterol biosynthesis uni.luuni.luscispace.com. However, there are nuances in their specific enzyme targets.
Fenpropimorph, another prominent morpholine fungicide, primarily inhibits sterol Δ14 reductase. It also affects sterol Δ8 → Δ7 isomerase, and its inhibitory effect is believed to stem from mimicking carbocationic high-energy intermediates of both Δ14-reduction and sterol Δ8→Δ7-isomerization.
Tridemorph (B114830), also a morpholine fungicide, inhibits both sterol Δ14 reductase and sterol Δ8,7 isomerase, similar to this compound. This dual-mode action is a characteristic feature of some morpholine fungicides.
The table below summarizes the primary enzyme targets of this compound and other morpholine fungicides:
| Fungicide | Primary Enzyme Targets |
| This compound | Sterol Δ8 → Δ7 Isomerase, Sterol Δ14 Reductase |
| Fenpropimorph | Sterol Δ14 Reductase, Sterol Δ8 → Δ7 Isomerase |
| Tridemorph | Sterol Δ14 Reductase, Sterol Δ8,7 Isomerase |
Table 1: Comparative Mechanisms of Morpholine Fungicides
Fungal Resistance Dynamics and Management Strategies
Elucidation of Resistance Mechanisms to Dodemorph (B108676) Acetate (B1210297)
Fungal pathogens can develop resistance to fungicides through various mechanisms, which can be genetically based.
Dodemorph acetate's mode of action involves disrupting ergosterol (B1671047) biosynthesis by inhibiting the ∆14-reductase and ∆8-∆7-isomerase enzymes publications.gc.cagreenlife.co.kemdpi.com. While general mechanisms of fungicide resistance include alterations in the target protein due to mutations, upregulation of the target protein, decreased effective drug concentration via efflux pumps, and detoxification by metabolic enzymes, the specific genetic basis for acquired resistance to this compound in fungal populations is not extensively detailed in available literature mdpi.com. The Fungicide Resistance Action Committee (FRAC) classifies morpholine (B109124) fungicides, including this compound, as posing a moderate risk for resistance development mdpi.com. Despite reports of decreased sensitivity in powdery mildews, the precise underlying molecular mechanisms remain largely unknown mdpi.com.
However, laboratory studies have demonstrated the potential for fungi to acquire resistance. For instance, a mutant strain of the biocontrol fungus Sporothrix flocculosa was developed with resistance to dodemorph-acetate through a process of mass selection involving repeated exposure to increasing concentrations of the fungicide apsnet.orgapsnet.org. This selected strain was able to grow and form colonies on media containing dodemorph-acetate concentrations (300 µg/ml) that completely inhibited the growth of the wild-type strain apsnet.orgapsnet.org. The resistance trait in this Sporothrix flocculosa strain was maintained even after multiple subcultures on fungicide-free media apsnet.orgapsnet.org.
The concept of polygenic (quantitative) resistance, where resistance is conferred by multiple genes with minor effects, is a recognized phenomenon in fungicide resistance dynamics researchgate.netfrac.info136.175.10. While direct evidence explicitly labeling this compound resistance in laboratory strains as "polygenic control" is not widely available, the development of the dodemorph-resistant Sporothrix flocculosa strain through "mass selection" and "repeated exposure to increasing concentrations" suggests a process that could lead to the accumulation of multiple genetic changes contributing to resistance, rather than a single major gene mutation apsnet.org. This approach of gradual selection can often result in quantitative resistance governed by several genes.
Development of Fungicide Resistance Management Programs
Effective fungicide resistance management programs are essential to prolong the utility of this compound and other vital fungicides. This compound is categorized under FRAC Group 5 (amines), signifying its specific mode of action as a sterol biosynthesis inhibitor publications.gc.caechemi.comtriachem.com.
Key strategies for resistance management include:
Rotation: Alternating the use of this compound with fungicides from different FRAC groups (e.g., triazoles, strobilurins) is recommended to diversify selection pressure on fungal populations echemi.comtriachem.com.
Mixtures: Utilizing tank mixtures with fungicides from different modes of action, where permitted, can enhance control and mitigate resistance development triachem.com.
Integrated Pest Management (IPM): Incorporating this compound within a broader IPM framework that includes scouting, historical disease information, crop rotation, and cultural and biological control practices is crucial for sustainable disease management triachem.com.
The integration of chemical fungicides with biological control agents represents a promising avenue for resistance management. Sporothrix flocculosa, a yeast-like fungus, is a known biocontrol agent effective against powdery mildew apsnet.orgapsnet.orggoogle.comresearchgate.netresearchgate.net. A significant development in this area is the creation of a dodemorph-acetate resistant mutant strain of Sporothrix flocculosa apsnet.orgapsnet.orggoogle.com.
This resistant strain of S. flocculosa demonstrated the ability to colonize the powdery mildew pathogen, Sphaerotheca fuliginea, as effectively as its wild-type counterpart apsnet.orgapsnet.orggoogle.com. Crucially, when applied in a mixture with dodemorph-acetate, this resistant S. flocculosa strain was not inhibited and maintained its biocontrol efficacy, unlike the wild-type strain which was sensitive to the fungicide apsnet.orgapsnet.orggoogle.com. This breakthrough facilitates the combined use of biological and chemical control methods, allowing for more robust and sustainable management of diseases like rose powdery mildew apsnet.orggoogle.com.
Table 1: Growth Inhibition of Sporothrix flocculosa by Dodemorph-acetate
| Strain Type of Sporothrix flocculosa | Dodemorph-acetate Concentration for Growth Inhibition (µg/ml) |
| Wild-type | Totally inhibited at 300 µg/ml |
| Resistant Mutant | Able to grow and form colonies on 300 µg/ml |
Data derived from studies on the development of dodemorph-acetate resistance in Sporothrix flocculosa apsnet.orgapsnet.org.
This compound is noted for its compatibility with other fungicides within resistance management programs echemi.com. While the general principle of synergistic fungicidal mixtures is widely explored for enhancing efficacy and combating resistance across various fungicide classes google.comepo.orgjustia.com, specific detailed research on the synergistic interactions of this compound with other distinct chemical compounds is limited in the provided information. However, studies have indicated that the fungistatic effect of morpholine derivatives, including dodemorph, can be noticeably increased against fungi like Botrytis cinerea by altering the ratio of its diastereomers, suggesting a form of synergistic interaction within the compound's own isomeric forms scirp.org. This stereoselective biodegradation can significantly improve the antifungal performance of dodemorph scirp.org.
Monitoring and Assessment of this compound Sensitivity in Field Isolates
Monitoring the sensitivity of fungal populations to fungicides in field isolates is a critical component of resistance management. It allows for the early detection of resistance development and informs adaptive management strategies frac.infotriachem.com. For this compound, continuous monitoring of treated fungal populations for any signs of resistance development is advised triachem.com. If disease progression continues despite treatment, it is recommended to discontinue the use of this compound and switch to fungicides with a different target site of action triachem.com. While the importance of monitoring is emphasized, specific detailed research findings or extensive data tables on the routine monitoring and assessment of this compound sensitivity in diverse field isolates were not provided in the search results.
Environmental Fate and Transformation in Ecological Systems
Degradation Pathways and Persistence in Diverse Matrices
Dodemorph's cis- and trans-isomers exhibit varying degradation rates in soil and water. The trans-dodemorph (B3361107) isomer generally shows greater persistence compared to the cis-isomers. For instance, bacterial strains have shown degradation rates of 34.1–110.7 μg/g cells/hour for trans-dodemorph, while cis-isomers degrade at a faster rate of 42.7–162.9 μg/g cells/hour. In soil, dodemorph (B108676) is considered moderately persistent, with a typical aerobic degradation half-life (DT₅₀) of 41 days in lab studies at 20 °C, ranging from 24 days in loamy sand to 125 days in sandy loam. herts.ac.ukherts.ac.uk Its water-sediment DT₅₀ is reported as 53 days, with a water phase only DT₅₀ of 1.3 days, indicating moderately fast degradation in the water phase. herts.ac.uk
Table 1: Dodemorph Isomer Degradation Rates by Bacterial Strains
| Isomer Type | Degradation Rate (μg/g cells/hour) | Persistence |
| cis-Dodemorph | 42.7–162.9 | Lower |
| trans-Dodemorph | 34.1–110.7 | Higher |
Stability and Distribution during Anaerobic Digestion Processes
Research on dodemorph's stability during anaerobic digestion of biological waste has indicated that the fungicide remains largely unchanged under specific pH conditions. nih.gov Reactor experiments demonstrated no significant decrease in dodemorph concentration, suggesting its stability in such systems. nih.govresearchgate.net However, another study also indicated that dodemorph residues could be effectively broken down during anaerobic digestion, suggesting minimal long-term environmental accumulation. The distribution of dodemorph between solid and water phases during anaerobic digestion is clearly dependent on pH. nih.govresearchgate.net
Hydrolytic Stability of the Dodemorph Moiety
Hydrolysis studies conducted in buffered aqueous solutions at pH 4, 5, 7, and 9 have concluded that the dodemorph moiety is hydrolytically stable. chemycal.com Other degradation products were either absent or present in quantities less than 10%. chemycal.com This stability suggests that hydrolysis is not a primary degradation pathway for the dodemorph molecule in various aquatic environmental conditions.
Environmental Partitioning and Sorption Dynamics
Dodemorph is moderately soluble in water and organic solvents. herts.ac.uk Its environmental partitioning is influenced by its physicochemical properties, particularly its octanol-water partition coefficient (logP) and pKa. The logP at pH 7 and 20 °C is 4.14, indicating a tendency to partition into organic phases. agropages.com Dodemorph is considered non-mobile in soil, and based on its parameters, it is not expected to leach to groundwater. herts.ac.uk
Table 2: Dodemorph Physicochemical Properties Relevant to Environmental Partitioning
| Property | Value | Conditions | Interpretation |
| logP | 4.14 | pH 7, 20 °C | Lipophilic |
| pKa | 8.08 | - | Weak base |
| Water Solubility | <100 mg/kg | 20 °C (cis-isomer) | Moderately soluble |
| Soil Mobility | Non-mobile | - | Low leaching potential |
pH-Dependency of Dodemorph Acetate (B1210297) Partitioning Between Phases
The partitioning of dodemorph acetate between solid and water phases exhibits a clear pH dependency. nih.govresearchgate.net Dodemorph has a pKa value of 7.8 (or 8.08 for dodemorph itself). nih.govagropages.com At pH values below its pKa, protonated dodemorph molecules (quaternary ammonium (B1175870) ions) predominantly exist. nih.govchemycal.com However, a release into the water phase was only observed at pH values of 5 and below. nih.govresearchgate.net This suggests that in the pH range between 5 and 7.8, dodemorph tends to form bonds with carboxyl groups of organic matter. nih.govresearchgate.net
Formation of Strong Bonds with Organic Matter in Soil and Waste
Dodemorph forms strong bonds with organic matter in solid waste matrices and soil. nih.govresearchgate.net This strong binding makes dodemorph not completely extractable from the solid waste matrix. nih.govresearchgate.net Sorption to organic matter is often considered a dominant process for many substances in soils, influencing their mobility and bioavailability. service.gov.uk The organic carbon normalized adsorption coefficient (KOC) is a key parameter for assessing mobility, and this compound has a research literature range for KOC of 4200-48000 mL g⁻¹. herts.ac.uk
Stereospecific Degradation by Environmental Microorganisms
Dodemorph exists as cis- (approximately 60%) and trans- (approximately 40%) isomers, which can influence its biodegradation. scirp.org Environmental microorganisms, particularly plant-associated bacteria, exhibit stereospecific degradation of these diastereomers. scirp.org For instance, the meso-(RS)-diastereomer of dodemorph was found to degrade more intensively than the trans-(SS and RR)-forms in bacterial strains such as Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens. scirp.org This stereoselective biodegradation not only reduces the quantity of dodemorph but also alters the ratio of its synergistically interacting diastereomers in the environment. scirp.org Bacterial strains like Acinetobacter sp. have demonstrated high degradation rates for this compound, reaching up to 98%. ajol.info
Bacterial Influence on Diastereomer Ratios and Antifungal Efficacy
The degradation rates of these isomers vary in different environmental matrices such as soil and water . Specifically, trans-dodemorph has been observed to be more persistent than its cis-isomer . Studies involving bacterial strains have demonstrated distinct degradation rates for each form: trans-dodemorph degrades at a rate of 34.1–110.7 μg/g cells/hour, while cis-isomers degrade more rapidly at 42.7–162.9 μg/g cells/hour .
This stereospecific degradation by plant-associated bacteria can alter the ratio of dodemorph diastereomers in the environment, which, in turn, influences the antifungal performance of dodemorph-based preparations against filamentous fungi scirp.org. It has been shown that a change in the ratio of diastereomers, particularly leading to a domination of the trans-form, can enhance the fungicidal activity, for instance, against Botrytis cinerea scirp.orgscirp.org. This phenomenon, where stereoselective degradation by bacteria leads to an improved antifungal outcome, has been described as a "biactivation" process scirp.org. Furthermore, synergistic effects on fungitoxic action have been observed when mixtures of dodemorph and tridemorph (B114830) diastereomers are present scirp.org.
The differing degradation rates are summarized in the table below:
| Diastereomer Form | Degradation Rate by Bacterial Strains (μg/g cells/hour) | Relative Persistence |
| cis-Dodemorph | 42.7–162.9 | Lower |
| trans-Dodemorph | 34.1–110.7 | Higher |
Identification of Degradation Products and Metabolites
The transformation of this compound in ecological systems involves hydrolysis and metabolic processes, leading to various degradation products and metabolites. This compound, being a salt, undergoes rapid hydrolysis in aqueous environments, yielding dodemorph (the free base) and acetate ions chemycal.com. The dodemorph moiety itself is considered hydrolytically stable chemycal.com.
Studies on the stability and distribution of dodemorph during anaerobic digestion of biological waste have indicated that the fungicide remains largely unchanged, suggesting its stability under these conditions nih.gov. However, it was also observed that dodemorph can form strong bonds with organic matter, making it not completely extractable from solid waste matrices nih.gov. The partitioning of dodemorph between solid and water phases is pH-dependent; protonated dodemorph molecules are predominant at pH values below its pKa of 7.8, but a release into the water phase is primarily observed at pH 5 and below nih.gov. In the pH range of 5 to 7.8, dodemorph is presumed to form bonds with carboxyl groups of organic matter nih.gov.
Photodegradation studies conducted at various pH levels (5, 7, and 9) have identified the presence of an unidentified metabolite, albeit in low quantities chemycal.com. For example, at pH 5, this metabolite constituted 0.2% at the start of the study, increasing to 0.5% after 119 hours chemycal.com. At pH 7, it was 0.6% initially, rising to 1.7% after 24 hours, and at pH 9, it was 0.3% at the start, increasing to 1.6% after 25 hours chemycal.com. Other degradation products were either absent or accounted for less than 10% in hydrolysis studies chemycal.com.
In terms of in vivo metabolism, particularly in rats, the parent compound (dodemorph) was not detected in urine, and only a small, unquantified amount was found in fecal excretion, suggesting extensive metabolism publications.gc.ca. The metabolite profile for both urinary and fecal excretory products was similar, with the majority of metabolites being polar compounds publications.gc.ca.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Residue Analysis
Chromatography is the cornerstone of pesticide residue analysis, enabling the separation of target analytes from complex sample matrices. For Dodemorph (B108676) acetate (B1210297), both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification and quantification.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the quantitative analysis of pesticide residues. Historically, GC with element-selective detectors was used for classes of pesticides such as organonitrogen compounds, a category that includes morpholine (B109124) fungicides like Dodemorph. hpst.cz The technique is suitable for thermally stable and volatile compounds. For quantitative determination, a sample extract is injected into the GC system, where it is vaporized and separated based on its components' differential partitioning between a stationary phase and a mobile gas phase.
Modern GC-MS/MS (tandem mass spectrometry) systems provide high sensitivity and selectivity, allowing for the detection of residues at very low concentrations. lcms.cz The use of splitless injection allows for the introduction of a larger portion of the sample onto the analytical column, enhancing sensitivity. researchgate.net Method development involves optimizing parameters such as the temperature program of the oven, the type of carrier gas and its flow rate, and the specific mass transitions monitored by the mass spectrometer in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for confirmation. hpst.cznih.govacs.org
Table 1: Typical Gas Chromatography Parameters for Pesticide Residue Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injector Type | Split/Splitless | Allows for both high concentration (split) and trace-level (splitless) analysis. |
| Injection Volume | 1-10 µL | Volume of sample extract introduced into the system. |
| Injector Temperature | 200-260°C | Ensures rapid volatilization of the analyte without thermal degradation. thepharmajournal.com |
| Column | TR-Pesticide, DB-5ms, or equivalent | A capillary column with a stationary phase suitable for separating a wide range of pesticides. |
| Oven Program | Temperature gradient (e.g., 80°C to 300°C) | Separates compounds based on their boiling points and interaction with the stationary phase. thepharmajournal.com |
| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. thepharmajournal.com |
| Detector | Mass Spectrometer (MS or MS/MS) | Provides identification and quantification based on mass-to-charge ratio. |
| MS Mode | Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | Increases selectivity and sensitivity by monitoring specific ion fragments of the target analyte. |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for multi-residue pesticide analysis due to its high selectivity, sensitivity, and applicability to a broad range of compounds, including polar and thermally labile molecules not suitable for GC analysis. s4science.at This methodology is capable of simultaneously determining hundreds of different pesticides and their metabolites in a single analytical run. researchgate.net
The LC-MS/MS system separates compounds in the liquid phase using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, followed by detection with a triple quadrupole mass spectrometer. lcms.czlcms.cz The use of UHPLC columns with smaller particle sizes can significantly reduce analytical time. eurl-pesticides.eu Ionization of the analyte is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). skyfox.conih.gov
Quantitative analysis is performed in MRM mode, where specific precursor-to-product ion transitions for each analyte are monitored. nih.gov The development of dynamic MRM methods allows for the analysis of a large number of compounds by monitoring transitions only within the specific retention time window for each analyte, which optimizes the instrument's duty cycle and improves data quality. s4science.atlcms.cz
Table 2: Common Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions for Multi-Residue Fungicide Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC System | UHPLC or HPLC | Provides high-resolution separation of analytes. |
| Column | C18 Reverse-Phase (e.g., Purospher® STAR RP-18) | Separates moderately polar to non-polar compounds. |
| Mobile Phase A | Water with additives (e.g., 2 mM Ammonium (B1175870) Formate, 0.1% Formic Acid) | The aqueous component of the mobile phase. |
| Mobile Phase B | Organic solvent (e.g., Methanol (B129727) or Acetonitrile) with additives | The organic component used to elute analytes from the column. |
| Flow Rate | 0.2 - 1.0 mL/min | The speed at which the mobile phase passes through the column. skyfox.co |
| Ion Source | Electrospray Ionization (ESI) in Positive or Negative Mode | Generates ions from the eluted analytes for MS analysis. nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) | Allows for MS/MS experiments, providing high selectivity. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Monitors specific ion transitions for each pesticide, ensuring accurate quantification and identification. nih.gov |
Extraction and Sample Preparation Techniques
The goal of sample preparation is to extract the target analyte from its matrix (e.g., soil, water, plant or animal tissue) and remove interfering components prior to chromatographic analysis. researchgate.net The choice of technique depends on the chemical properties of Dodemorph acetate and the complexity of the sample matrix.
Supercritical fluid extraction (SFE) is recognized as a green and efficient alternative to conventional solvent extraction methods for solid samples like soil. researchgate.net This technique typically uses carbon dioxide (CO₂) as the extraction solvent, which, when heated and pressurized above its critical point (31.1 °C and 73.8 bar), exhibits properties of both a liquid and a gas. nih.gov Supercritical CO₂ has high diffusivity and low viscosity, allowing it to penetrate the soil matrix effectively. nih.gov
The efficiency and selectivity of SFE can be fine-tuned by adjusting parameters such as pressure, temperature, and the addition of a co-solvent or modifier. nih.govacs.orgslu.se For moderately polar pesticides like morpholines, pure CO₂ is often insufficient for quantitative extraction. The addition of a small amount of a polar organic solvent, such as methanol, is necessary to increase the polarity of the supercritical fluid and improve recovery rates. nih.govacs.org Research has shown that optimizing SFE parameters, such as pressure at 400 bar, temperature at 60°C, and using methanol as a modifier, achieves high extraction efficiency for a wide range of pesticides from soil. nih.govacs.org Adding water to the soil sample before extraction can also significantly improve the recovery of certain herbicides. usda.gov
Table 3: Optimized Supercritical Fluid Extraction (SFE) Parameters for Pesticide Extraction from Soil
| Parameter | Optimized Value/Condition | Rationale |
|---|---|---|
| Supercritical Fluid | Carbon Dioxide (CO₂) | Environmentally benign, non-toxic, and easily removed post-extraction. |
| Pressure | ~400 bar | Higher pressure increases the density and solvating power of the CO₂. nih.govacs.org |
| Temperature | 50-60°C | Balances analyte solubility and stability; higher temperatures can decrease fluid density and may degrade thermally labile compounds. nih.govacs.orgusda.gov |
| Modifier | Methanol | Increases the polarity of the supercritical fluid to efficiently extract moderately polar pesticides. nih.govacs.org |
| Sample Modifier | Water | Adding water to the sample matrix can improve recovery by displacing analytes from active sites. usda.gov |
| Extraction Time | Static followed by Dynamic (e.g., 6 min static, 18+ min dynamic) | A static phase allows the fluid to equilibrate with the sample, while the dynamic phase continuously flushes the analytes from the extraction vessel. usda.gov |
Extracting this compound from complex biological matrices such as plant tissues, animal tissues, or bodily fluids requires multi-step procedures to remove significant interferences like proteins, fats, and pigments. researchgate.netmdpi.com A widely adopted and highly effective method for this purpose is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. hpst.cz
The standard QuEChERS procedure involves an initial extraction with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce liquid-liquid partitioning and remove water. hpst.czlcms.cz This is followed by a cleanup step called dispersive solid-phase extraction (d-SPE), where a portion of the extract is mixed with sorbents to remove specific interferences. researchgate.net Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments. lcms.czresearchgate.net
For different matrices, the QuEChERS method may be modified. For instance, for samples with high fat content, an additional freezing step (lipid removal) may be incorporated. For highly pigmented samples, the choice and amount of d-SPE sorbent are critical. lcms.cz The final extract is then ready for analysis by GC-MS/MS or LC-MS/MS. hpst.cz
Spectroscopic and Spectrometric Approaches for Structural Characterization of Metabolites
Identifying the structure of metabolites—the products of biotransformation of a parent compound like this compound—is crucial for understanding its environmental fate and toxicological profile. The primary soil metabolite of Dodemorph is the parent compound itself. herts.ac.uk However, other minor metabolites can be formed. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques for this purpose.
HRMS, often coupled with liquid chromatography (e.g., LC-HRMS using Orbitrap or TOF analyzers), provides highly accurate mass measurements of both the parent metabolite ion and its fragments. acs.org This accuracy allows for the determination of the elemental composition of the unknown metabolite. By comparing the fragmentation patterns (MS2 spectra) of the suspected metabolite with those of the parent compound or by using spectral libraries, its structure can be proposed and often confirmed. acs.org
NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can establish the connectivity of atoms within a molecule, providing unambiguous structural elucidation. nih.gov While NMR requires a relatively pure and concentrated sample, it is an unparalleled tool for confirming the structures of novel metabolites isolated from in vivo or in vitro metabolism studies.
Plant Fungicide Interactions and Phytoremediation Studies
Mechanisms of Dodemorph (B108676) Acetate (B1210297) Uptake and Translocation in Plants
Dodemorph acetate exhibits systemic activity, meaning it can be absorbed by plant tissues and translocated throughout the plant herts.ac.ukgreenlife.co.keechemi.comgreenlife.co.ke. This systemic nature is crucial for its protective and curative fungicidal actions greenlife.co.keechemi.comgreenlife.co.ke.
Foliar Absorption and Systemic Distribution
Foliar application is a common method for this compound, allowing for its absorption through plant leaves . Once absorbed, the active ingredient is distributed throughout the leaf tissue, providing long-lasting protection greenlife.co.ke. This systemic and curative action enables the compound to penetrate the plant and halt fungal growth from within echemi.com. A notable characteristic is that once this compound has penetrated the plant tissue, it cannot be washed off by rain, ensuring persistent efficacy greenlife.co.ke. The systemic transport of morpholine (B109124) fungicides, including dodemorph, within plants may be facilitated by their protonation at the pH of plant compartments, which yields a more polar cation researchgate.net.
Root Uptake Facilitation by Osmolytes and Adjuvants
This compound can also be absorbed by plants through their root systems . Research into enhancing the root uptake and vascular distribution of beneficial substances in plants has explored the use of osmolytes and adjuvants google.com. For instance, dimethyl sulfoxide (B87167) (DMSO) has been investigated as an osmolyte, and ethylenediaminetetraacetic acid (EDTA) as a chelating adjuvant, to optimize root absorption google.com. Other osmolytes like proline or sucrose (B13894) are also known to be activated in plant responses to stress, potentially influencing uptake google.com. Adjuvants such as ammonium (B1175870) laurel sulfate (B86663) (ALS) can serve a dual role as both a surfactant and a transport agent, further aiding the assimilation of active ingredients by plants google.com. While these studies highlight the general principles of enhanced root uptake, specific detailed research findings on osmolytes and adjuvants directly facilitating this compound uptake are less extensively documented in the provided literature.
Research on Plant Physiological Responses to this compound Application
The application of fungicides can elicit various physiological responses in plants, including potential phytotoxicity. Understanding these responses is crucial for optimizing fungicide use and minimizing adverse effects.
Investigation of Phytotoxicity in Target Crops (e.g., Rose Plants)
Studies have indicated that this compound, similar to other morpholine fungicides, can potentially cause damage to plants google.com. For example, dodemorph has been shown to induce a significant leakage of betacyanin from beet root discs and an efflux of electrolytes from bean leaf discs and barley leaf sections, suggesting a disruption of cell membrane integrity google.com. Phytotoxicity has also been specifically reported on rose plants treated with this compound (Meltatox™) google.com.
However, other research suggests that this compound can be non-phytotoxic when applied according to recommendations greenlife.co.ke. In certain trials, this compound demonstrated excellent control of powdery mildew on rose plants without causing a loss of plant vigor scielo.org.mx. To prevent potential plant damage, it is advised not to spray this compound under hot, sunny, and low humidity conditions greenlife.co.kegreenlife.co.ke.
The varying observations regarding phytotoxicity highlight the importance of application conditions and concentrations.
| Study/Observation | Crop/Plant Tissue | Observed Effect of this compound | Reference |
|---|---|---|---|
| General Morpholine Fungicides | Plants (general) | Can cause damage to plants | google.com |
| Specific Dodemorph Action | Beet roots (discs), Bean leaves (discs), Barley leaves (sections) | Induced drastic leakage of betacyanin, efflux of electrolytes | google.com |
| Meltatox™ (this compound) | Rose plants | Phytotoxicity reported | google.com |
| Monument® 400EC (this compound) | Roses, Hypericum, Carnations | Non-phytotoxic when used as recommended; avoid hot, sunny, low humidity conditions | greenlife.co.kegreenlife.co.ke |
| This compound Fungicide | Rose plants | Excellent control of powdery mildew, no loss of vigor | scielo.org.mx |
Cellular and Subcellular Effects on Plant Tissues
While this compound's primary fungicidal action involves inhibiting ergosterol (B1671047) biosynthesis in fungal cell membranes, thereby disrupting sterol reduction and membrane integrity leading to fungal cell death , its direct cellular and subcellular effects on plant tissues are less detailed in the provided search results. The reported leakage of betacyanin and efflux of electrolytes from plant cell discs google.com suggest an impact on plant cell membrane permeability. This indicates that at certain concentrations or under specific conditions, this compound can affect the integrity and function of plant cell membranes, leading to cellular leakage. Further specific details on subcellular organelle damage or metabolic pathway disruptions within plant cells are not explicitly described.
Potential for Phytoremediation or Bioremediation of Contaminated Environments
This compound is recognized as degradable in the environment, with a propensity for rapid biodegradation by microorganisms scirp.orgdokumen.pub. This characteristic is significant for its environmental fate and the potential for remediation strategies.
Microbial degradation plays a crucial role in the breakdown of this compound in contaminated environments. Several bacterial strains have demonstrated the ability to degrade this compound. For instance, Acinetobacter sp. strain B2 has shown high efficiency, degrading 98% of this compound ajol.info. Other bacterial species, such as Pseudomonas putida strain B1 and Arthrobacter sp. strain B3, have also been observed to degrade this compound, with Arthrobacter sp. strain B3 degrading up to 94% of various pesticides, including this compound ajol.inforesearchgate.netresearchgate.net. Microbial consortia, which can complement each other's metabolic functions, are also effective in degrading this compound ajol.info.
While microbial degradation is evident, some studies on anaerobic digestion of biological waste containing dodemorph have shown no decrease in concentration, suggesting stability under certain anaerobic conditions. However, these studies also revealed a clear pH-dependency in the partitioning of dodemorph between solid and water phases researchgate.net. The concept of bioremediation, which involves using microorganisms to degrade hazardous chemicals, is a widely recognized eco-friendly and cost-effective method for contaminated environments ajol.infocluin.org. Phytoremediation, which utilizes plants for environmental cleanup, is also a relevant area of study for pesticide-contaminated sites cluin.org.
| Bacterial Strain/Consortium | This compound Degradation Rate/Extent | Reference |
|---|---|---|
| Acinetobacter sp. strain B2 | 98% degradation | ajol.info |
| Arthrobacter sp. strain B3 | Up to 94% degradation (of various pesticides, including this compound) | ajol.info |
| Pseudomonas putida strain B1 | High degradation ratio (among various pesticides) | ajol.inforesearchgate.netresearchgate.net |
| Microbial Consortia | Effective degradation | ajol.info |
| Corynebacterium betae, Erwinia uredovora, Pseudomonas fluorescens | Stereoselective degradation of diastereomers (meso-(RS) degraded more intensively) | scirp.org |
Expanded Biological Activities and Applications Beyond Primary Fungicidal Use
In Vitro and In Vivo Research on Antibacterial Properties
Dodemorph (B108676), and by extension its acetate (B1210297) form, has demonstrated antibacterial activity, suggesting a wider spectrum of biological action than traditionally acknowledged scirp.org. This antibacterial effect has been observed in research settings, indicating its potential utility beyond fungal pathogen control.
Dodemorph exists as a mixture of cis- and trans-isomers, which influence its physicochemical properties and biological activity herts.ac.uk. Studies have revealed a differential efficacy between these isomers concerning their antibacterial properties. Specifically, the diequatorial (cis-) form of dodemorph has consistently shown higher antibacterial activity compared to its axial-equatorial (trans-) counterpart scirp.org. While mixtures of these isomers can exhibit synergistic effects against certain fungi, no such synergy has been observed for their joint antibacterial action scirp.org.
The varying antibacterial efficacy of dodemorph isomers is summarized below:
| Isomer Form | Antibacterial Activity |
| Cis-Dodemorph | Higher efficacy scirp.org |
| Trans-Dodemorph (B3361107) | Lower efficacy scirp.org |
The primary fungicidal mechanism of dodemorph involves the inhibition of sterol biosynthesis in fungal cell membranes, specifically targeting the Δ8 → Δ7 isomerase and Δ14 reductase enzymes in the ergosterol (B1671047) synthesis pathway, leading to compromised membrane integrity and cell death greenlife.co.ke. While the exact molecular basis for its antibacterial action is not as extensively detailed as its fungicidal mechanism, research suggests that morpholine (B109124) derivatives like dodemorph may affect bacteria through "various other target sites in metabolism and cell membrane" scirp.org. This could involve disturbing the semipermeability of the bacterial plasmalemma by selectively coupling to phospholipids, thereby disrupting membrane integrity scirp.org. However, specific bacterial enzyme targets analogous to those in fungi have not been explicitly identified in the provided literature.
Exploration of Dodemorph Acetate in Integrated Pest Management Systems
Integrated Pest Management (IPM) systems aim to combine various control methods, including biological, cultural, and chemical approaches, to manage pests sustainably. This compound, with its systemic and protective/curative actions, can be a component within such systems greenlife.co.ke.
The compatibility of chemical pesticides with biological control agents (BCAs) is a critical consideration in IPM. Broad-spectrum fungicides can often be detrimental to beneficial microorganisms and natural enemies frac.info. However, this compound belongs to FRAC Group 5, indicating a site-specific mode of action as a sterol biosynthesis inhibitor greenlife.co.kegoogle.com. Fungicides with site-specific modes of action are generally considered to have a more favorable compatibility profile with BCAs compared to broad-spectrum alternatives frac.inforesearchgate.net.
Research has explored combined treatment regimens involving this compound and biological control agents. A notable example is the development of a mutant strain of Sporothrix flocculosa (SF-Rm) that exhibits resistance to this compound google.commdpi.com. This resistant strain has demonstrated its ability to maintain biocontrol properties and effectively colonize powdery mildew when used either alone or in combination with this compound google.commdpi.com. This finding suggests a practical approach for integrated control of powdery mildew diseases, particularly on roses, by alternating or combining the chemical fungicide with a compatible biofungicide google.commdpi.com.
Advanced Formulation Science for Enhanced Delivery and Efficacy
Advanced formulation science plays a crucial role in improving the delivery and efficacy of agrochemicals, including fungicides. General trends in this field involve the development of novel delivery systems such as microblends and nanoparticles, which can enhance bioavailability, improve targeted delivery, and reduce environmental impact researchgate.netgoogle.com.
While the broader field of pesticide delivery systems explores amphiphilic compounds and microblends to increase bioavailability and acquisition by targeted pests, specific detailed research findings on advanced formulations (e.g., nano-formulations, targeted delivery systems) developed solely for this compound to enhance its delivery and efficacy are not extensively documented in the provided sources. However, the concept of such advanced delivery systems is applicable to various agrochemicals to optimize their performance and minimize off-target effects researchgate.net.
Comparative Studies with Novel Emulsion Systems (e.g., Milk Fat, Soybean Oil)
Recent investigations have explored the potential of alternative emulsion systems, such as anhydrous milk fat (AMF) and soybean oil (SBO), as carriers for fungicide applications, including comparisons with conventional formulations like this compound. A study evaluating the control of powdery mildew (Podosphaera pannosa) on glasshouse-grown roses and tomatoes in the Netherlands demonstrated that both AMF and SBO emulsions could provide significant control. herts.ac.uk
In this research, AMF (14 g/litre ) and SBO (14 g/litre ) emulsions were assessed against a formulated this compound (2.5 ml/litre), a systemic fungicide commonly used by Dutch rose growers. The findings indicated that both AMF and SBO provided powdery mildew control on rose leaves and blooms that was statistically superior (P<0.001) to that achieved with the formulated this compound. For tomato fruit and flowers, SBO demonstrated control comparable to this compound, while AMF was slightly less effective. Combinations of SBO (3.5 g/litre ) and AMF (3.5 g/litre ) generally yielded powdery mildew control similar to that of SBO (14 g/litre ) alone. herts.ac.uk
The comparative efficacy data from this study is summarized in the table below, highlighting the performance of this compound relative to these novel emulsion systems.
Table 1: Comparative Powdery Mildew Control on Roses and Tomatoes
| Treatment | Crop/Plant Part | Efficacy Relative to this compound |
| Anhydrous Milk Fat (AMF) (14 g/L) | Rose leaves and blooms | Significantly better (P<0.001) herts.ac.uk |
| Soybean Oil (SBO) (14 g/L) | Rose leaves and blooms | Significantly better (P<0.001) herts.ac.uk |
| Anhydrous Milk Fat (AMF) (14 g/L) | Tomato fruit and flowers | Slightly less effective herts.ac.uk |
| Soybean Oil (SBO) (14 g/L) | Tomato fruit and flowers | As good as herts.ac.uk |
| SBO (3.5 g/L) + AMF (3.5 g/L) | Roses | Mostly rivalling SBO (14 g/L) herts.ac.uk |
Impact of Formulation on Plant Uptake and Bioavailability
This compound functions as a systemic fungicide, meaning it is absorbed by the plant and translocated within its tissues to provide protective and curative action against fungal pathogens echemi.comgreenlife.co.ke. It is commonly formulated as an Emulsifiable Concentrate (EC) or Wettable Powder (WP) echemi.comgreenlife.co.ke. The systemic nature of this compound allows it to be absorbed through both foliar and root pathways . Once absorbed, it moves within the plant's xylem, following the transpiration stream, to reach various plant parts where it inhibits sterol biosynthesis in fungal membranes echemi.comdss.go.th.
The physicochemical properties of a pesticide, which can be influenced by its formulation, play a crucial role in its uptake and bioavailability within a plant. Research on the uptake of dodemorph (the active moiety of this compound) in barley shoots has demonstrated that environmental factors, such as the pH of the surrounding solution, can significantly affect its absorption. Specifically, the uptake of dodemorph into barley plants was observed to be greater under more alkaline conditions (pH 8) compared to acidic conditions (pH 5). dss.go.th This suggests that formulation characteristics that influence the pH of the applied solution or the compound's ionization state could impact its absorption efficiency into plant tissues.
Table 2: Influence of pH on Dodemorph Uptake in Barley Shoots
| pH of Solution | Relative Uptake of Dodemorph |
| 5 | Lower dss.go.th |
| 8 | Greater dss.go.th |
The ability of this compound to be absorbed and transported systemically throughout the plant is fundamental to its fungicidal action, enabling it to protect newly grown tissues and provide curative effects against existing infections by disrupting fungal development at multiple stages of the lifecycle echemi.com.
Future Directions and Emerging Research Avenues
Omics Approaches in Understanding Fungal Responses and Resistance
The application of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—represents a significant frontier in elucidating the complex interactions between dodemorph (B108676) acetate (B1210297) and fungal pathogens, particularly concerning resistance mechanisms. These large-scale molecular techniques offer a comprehensive view of fungal systems and their adaptive responses to chemical stressors. mdpi.com
Genomics and Transcriptomics: By analyzing the entire genetic makeup (genomics) and gene expression profiles (transcriptomics) of fungal strains exposed to dodemorph acetate, researchers can identify specific genes or pathways that are upregulated or downregulated in response to the fungicide. This can reveal novel resistance mechanisms, such as mutations in target enzymes (Δ8 → Δ7 isomerase and Δ14 reductase) or the activation of efflux pumps that expel the fungicide from the cell. For instance, transcriptomic profiling has been employed to understand metabolic reprogramming in fungal pathogens like Candida glabrata when adapting to alternative carbon sources, a methodology directly applicable to studying fungicide stress responses. nih.gov
Proteomics: Proteomic studies, which involve the large-scale analysis of proteins, can complement genomic and transcriptomic data by providing insights into the functional roles of proteins in fungal biology, including enzymatic activities and cellular processes affected by the fungicide. mdpi.com Changes in protein expression in resistant fungal strains could pinpoint specific proteins involved in detoxification or alternative metabolic routes that bypass the fungicide's inhibitory action. nih.gov
Metabolomics: Metabolomics, the study of small-molecule metabolites, is particularly powerful for identifying unique metabolic profiles that signify resistance or adaptation in fungi. mdpi.comresearchgate.net This approach can reveal how fungi alter their metabolic pathways to counteract the sterol biosynthesis inhibition caused by this compound, potentially leading to the discovery of new metabolic vulnerabilities or biomarkers for resistance. For example, metabolomics has been successfully used to identify key compounds essential for antifungal activity and to understand metabolic adaptations related to drug resistance in various fungi. mdpi.com
The emergence of dodemorph-acetate resistant strains of biocontrol agents like Sporothrix flocculosa highlights the practical relevance of these omics approaches in understanding how fungi develop tolerance and in developing strategies to manage resistance. apsnet.orgresearchgate.net
Advanced Modeling and Predictive Analytics for Environmental Fate
Understanding and predicting the environmental fate of this compound is critical for assessing its ecological impact and ensuring sustainable agricultural practices. Advanced modeling and predictive analytics are increasingly being utilized to provide more accurate and comprehensive insights into its behavior in various environmental compartments.
Environmental Fate Models (EFMs): EFMs integrate quantitative and mechanistic descriptions of pollutant transport, transfer, and degradation processes into mass balance equations to predict the concentration and behavior of contaminants in the environment. mdpi.com For this compound, these models can simulate its distribution in soil, water, and air, considering factors such as its moderate persistence in soil and non-mobility. herts.ac.uk
Predictive Analytics: Tools like the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) have been employed to calculate estimated environmental concentrations (EECs) of this compound in surface water. These models simulate pesticide runoff from treated fields into adjacent water bodies and track the fungicide's fate within those water bodies. publications.gc.ca
Isomer-Specific Degradation and Transport: this compound exists as cis- and trans-isomers, which exhibit varying degradation rates in soil and water, with trans-dodemorph (B3361107) generally being more persistent. Future modeling efforts could incorporate more detailed isomer-specific degradation kinetics and transport parameters to enhance predictive accuracy. Additionally, considering the potential for particle-bound transport, as indicated by some environmental alerts, could refine models for better risk assessment. herts.ac.uk
Fate of Transformed Products: Advanced models are moving towards evaluating the fate of weathered or transformed products of fungicides, which is crucial for a complete environmental risk assessment. mdpi.com This involves identifying and tracking metabolites and degradation products, understanding their toxicity, and predicting their environmental pathways.
By continuously refining these models with more empirical data and incorporating complex environmental interactions, researchers can develop more robust predictive tools for the environmental behavior of this compound.
Development of Next-Generation Analogues with Improved Biological Profiles
The ongoing challenge of fungicide resistance and the demand for more environmentally benign agricultural chemicals drive the development of next-generation analogues of this compound. This research focuses on modifying the core structure to enhance efficacy, broaden the spectrum of activity, reduce environmental persistence, and minimize the potential for resistance development.
Targeted Structural Modifications: this compound primarily inhibits sterol biosynthesis by targeting Δ8 → Δ7 isomerase and Δ14 reductase enzymes. Future analogue development could involve precise structural modifications aimed at improving the binding affinity to these targets or exploring alternative targets within the fungal cell membrane, which is a fundamental component for cell integrity. researchgate.net
Optimizing Isomeric Forms: Given that dodemorph exists as cis- and trans-isomers with differing biological activities and degradation rates, research could focus on synthesizing and isolating specific isomers or developing formulations enriched with the more efficacious and/or less persistent isomer.
Combination with Other MoAs: To combat resistance, novel analogues could be designed for synergistic action with other active ingredients, potentially by combining different modes of action within a single molecule or through co-formulations. This strategy is also employed to broaden the spectrum of activity and prevent resistance development. google.com
Natural Product Inspiration: The discovery of new fungicides often draws inspiration from natural products, followed by empirical optimization of lead structures. wur.nl This approach could lead to novel this compound analogues with improved biological profiles and potentially different resistance mechanisms.
Improved Environmental Profiles: Beyond efficacy, the development of next-generation analogues also prioritizes improved environmental profiles, including faster degradation rates, reduced ecotoxicity, and lower potential for leaching or accumulation.
Interdisciplinary Research Integrating Agricultural Science with Environmental Microbiology and Analytical Chemistry
Addressing the multifaceted challenges associated with fungicide use, including resistance management and environmental impact, necessitates a strong interdisciplinary approach. Integrating agricultural science with environmental microbiology and analytical chemistry is crucial for developing holistic and sustainable solutions.
Environmental Microbiology: This discipline is vital for understanding the biodegradation pathways of this compound in soil and water. Microbiological studies can identify specific microbial communities and enzymes responsible for its degradation, providing insights into its persistence and potential for bioremediation. Research into the fate of dodemorph during anaerobic digestion, for example, has shown effective breakdown of residues, suggesting minimal long-term environmental accumulation.
Analytical Chemistry: Analytical chemistry plays a critical role in monitoring the presence, concentration, and transformation of this compound in various environmental matrices. This includes developing sensitive and selective methods for detecting the parent compound and its degradation products in soil, water, and plant tissues. accustandard.com Accurate analytical data are essential for validating environmental fate models, assessing exposure risks, and ensuring the quality and stability of this compound formulations.
By fostering collaboration among these disciplines, researchers can develop more effective and sustainable strategies for managing plant diseases, minimizing environmental impact, and ensuring the long-term viability of fungicides like this compound.
Q & A
Q. What are the key structural characteristics and nomenclature considerations for Dodemorph acetate?
this compound (C₂₀H₃₉NO₃) is a morpholine derivative with a cyclododecyl backbone and acetylated functional groups. Its nomenclature has been debated due to potential mislabeling; "dodemorph" typically refers to a pharmaceutical compound, but in industrial contexts, it may denote a fungicidal analog. To confirm structural identity, use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), cross-referenced with certified standards (e.g., Chem Service Inc. product NG-S605-1G) .
Q. How can this compound be synthesized for laboratory-scale research?
While direct synthesis protocols are scarce, analogous methods for Dodemorph benzoate suggest a multi-step process:
Q. What analytical methods are recommended for quantifying this compound in environmental samples?
Use reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm, paired with a C18 column. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode provides higher sensitivity. Calibrate with certified reference materials to mitigate matrix effects .
Advanced Research Questions
Q. How do stereoisomers of this compound influence its antifungal efficacy and environmental degradation?
cis- and trans-Dodemorph acetate isomers exhibit divergent behaviors:
- Degradation rates : cis-D degrades faster in bacterial cultures (162.9 μg/g cells/hour vs. trans-D at 110.7 μg/g cells/hour) .
- Cellular uptake : trans-D has higher intracellular accumulation (K = 216.1 vs. cis-D at 87.0) due to lipophilicity . Methodological recommendation : Use chiral chromatography to isolate isomers and compare their bioactivity in antifungal assays.
Q. What experimental design considerations are critical for studying bacterial degradation of this compound?
- Strain selection : Test diverse bacterial genera (e.g., Pseudomonas, Bacillus) to assess metabolic versatility.
- pH control : Maintain pH 4.9–5.5 to mimic natural soil conditions, as degradation rates are pH-sensitive .
- Quantification : Measure intracellular vs. extracellular concentrations via cell fractionation and HPLC to differentiate adsorption from metabolism .
Q. How can researchers resolve contradictions in degradation data across studies?
Contradictions may arise from isomer-specific activity or methodological variability:
- Isomer purity : Verify isomer ratios in test samples using chiral analytical methods.
- Statistical rigor : Apply Fisher’s LSD test (e.g., LSD₀.₀₅ = 4.94) to determine if observed differences are significant .
- Environmental variables : Standardize temperature, nutrient availability, and microbial consortia across experiments.
Q. What are the ecotoxicological implications of this compound’s persistence in aquatic systems?
While data on this compound are limited, its structural analogs (e.g., Dodemorph benzoate) show moderate toxicity to fish (LC₅₀ < 1 mg/L). To assess environmental risk:
- Conduct acute toxicity assays with Daphnia magna or zebrafish embryos.
- Monitor bioaccumulation potential via octanol-water partition coefficients (log Kₒw) .
Q. How should researchers design studies to evaluate pH-dependent stability of this compound?
- Buffer systems : Use citrate-phosphate buffers to simulate pH 4–7.
- Kinetic analysis : Measure degradation half-lives (t₁/₂) at each pH and fit data to first-order kinetics models.
- Ionization effects : Calculate ionized fractions using the Henderson-Hasselbalch equation and correlate with degradation rates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
